N-(4-chlorophenyl)-2-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
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Description
N-(4-chlorophenyl)-2-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C22H21ClN4O5S and its molecular weight is 488.94. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
This compound belongs to a class of chemicals that have been synthesized and studied for their potential biological activities. For instance, a study conducted by Akbari et al. (2008) explored the synthesis of new N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide derivatives. These compounds were evaluated for their antimicrobial activities against bacterial and fungal growth, showing some significant inhibitory effects compared to standard drugs (Akbari et al., 2008).
Structural and Chemical Properties
The structural and chemical properties of compounds similar to "N-(4-chlorophenyl)-2-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide" have been a subject of research, contributing to the understanding of their potential applications. Ji (2006) reported on the synthesis and X-ray diffraction analysis of a related compound, providing insight into its crystal structure and molecular interactions. This type of research is crucial for determining the physical characteristics and stability of such compounds (Ji, 2006).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1-methyl-6-oxopyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O5S/c1-27-21(30)16(20(29)25-14-6-4-13(23)5-7-14)11-24-22(27)33-12-19(28)26-17-10-15(31-2)8-9-18(17)32-3/h4-11H,12H2,1-3H3,(H,25,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEWOGIRJCDPCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)NC2=C(C=CC(=C2)OC)OC)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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